gamma-Decalactone
Overview
Description
δ-Decalactone: is a chemical compound classified as a lactone, which naturally occurs in various fruits and milk products in trace amounts . It is known for its pleasant aroma, often described as nutty with a fruity undertone. This compound is widely used in the food, polymer, and agricultural industries due to its flavoring properties .
Mechanism of Action
Target of Action
Gamma-Decalactone (γ-Decalactone) is a lactone and aroma compound with the chemical formula C10H18O2 . It primarily targets the fatty acid desaturase FaFAD1 , a gene specifically expressed in ripe fruits . This gene controls γ-decalactone production in ripening fruit .
Mode of Action
The interaction of γ-Decalactone with its target, FaFAD1, is crucial for its biosynthesis. The expression of FaFAD1 fully correlates with the presence of γ-decalactone . Additionally, the level of expression of FaFAH1, a gene with similarity to cytochrome p450 hydroxylases, significantly correlates with the content of γ-decalactone . This suggests that the product of this gene also has a regulatory role in the biosynthetic pathway of lactones .
Biochemical Pathways
The biosynthesis of γ-Decalactone in fruits proceeds through the hydration of unsaturated fatty acids . In this proposed model, the enzyme FaFAD1 catalyzes the conversion of oleic acid (18:1) to linoleic acid (18:2) by introducing a double bond at the Δ12 . This process is part of the larger volatile organic compound (VOC) biosynthesis pathway, which is essential for the genetic improvement of fruit flavor .
Result of Action
The result of γ-Decalactone’s action is the production of a compound with an intense peach flavor, naturally present in many fruits and fermentations . It is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .
Action Environment
The production of γ-Decalactone is influenced by several environmental factors. For instance, the efficiency of lactone synthesis is determined by the growth rate of microorganisms, which can be affected by substrate concentration, medium mixing intensity, and pH . Optimal lactone biosynthesis occurs at a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration at the level of 75 g/L .
Biochemical Analysis
Biochemical Properties
Gamma-Decalactone biosynthesis in fruits like strawberries involves a combination of genetic mapping, RNA-Seq, and eQTL analyses . The fatty acid desaturase FaFAD1 and the enzyme FaFAH1, which has similarity to cytochrome p450 hydroxylases, are key players in the biosynthesis of this compound .
Cellular Effects
The production of this compound is controlled at the cellular level, with the expression of the FaFAD1 gene correlating with the presence of this compound . The level of expression of FaFAH1 also significantly correlates with the content of this compound .
Molecular Mechanism
The molecular mechanism of this compound production involves the enzymatic activities of FaFAD1 and FaFAH1 . These enzymes participate in the biosynthetic pathway of lactones, contributing to the formation of this compound .
Temporal Effects in Laboratory Settings
The production of this compound in laboratory settings is influenced by the expression levels of the FaFAD1 and FaFAH1 genes
Metabolic Pathways
This compound is involved in the metabolic pathways of lactone biosynthesis . It interacts with enzymes such as FaFAD1 and FaFAH1, which play crucial roles in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: δ-Decalactone can be synthesized through the Baeyer–Villiger oxidation of delfone. This reaction involves the oxidation of ketones to esters or lactones using peroxides or peracids.
Biological Production: It can also be produced from biomass via the hydrogenation of 6-pentyl-α-pyrone.
Industrial Production Methods:
Microbial Conversion: This method uses microorganisms to convert hydroxy fatty acids into δ-Decalactone.
Chemical Synthesis: The Baeyer–Villiger oxidation method is also used in industrial settings due to its efficiency in producing δ-Decalactone from delfone.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to its corresponding alcohols under suitable conditions.
Substitution: δ-Decalactone can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Peroxides or peracids are commonly used in the Baeyer–Villiger oxidation to produce δ-Decalactone.
Reduction: Hydrogenation catalysts such as palladium on carbon can be used for the reduction of δ-Decalactone.
Substitution: Nucleophiles like alcohols or amines can be used in substitution reactions.
Major Products:
Oxidation: The major product of the Baeyer–Villiger oxidation of delfone is δ-Decalactone.
Reduction: The reduction of δ-Decalactone yields its corresponding alcohols.
Substitution: Substitution reactions can yield various δ-Decalactone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Polymer Synthesis: δ-Decalactone is used in the synthesis of biodegradable polymers and copolymers.
Flavoring Agent: It is widely used as a flavoring agent in the food industry due to its pleasant aroma.
Biology:
Microbial Studies: δ-Decalactone is used in studies involving microbial conversion and biotransformation processes.
Medicine:
Drug Delivery Systems: Due to its biocompatibility, δ-Decalactone is explored for use in drug delivery systems and resorbable surgical threads.
Industry:
Comparison with Similar Compounds
γ-Decalactone: Another lactone with a peach-like aroma, used similarly in the food and cosmetic industries.
ε-Decalactone: Used in polymer synthesis and has similar applications in the food industry.
ω-Pentadecalactone: Used in the synthesis of biodegradable polymers and has applications in the medical field.
Uniqueness:
Properties
IUPAC Name |
5-hexyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYYFLINQYPWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022109 | |
Record name | gamma-Decanolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |
Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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Record name | gamma-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
114.00 to 116.00 °C. @ 0.50 mm Hg | |
Record name | xi-5-Hexyldihydro-2(3H)-furanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | gamma-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.955 | |
Record name | gamma-Decalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00512 [mmHg] | |
Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
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CAS No. |
706-14-9, 2825-92-5 | |
Record name | γ-Decalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=706-14-9 | |
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Record name | Decan-4-olide | |
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Record name | 4-Decanolide | |
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Record name | 4-Decanolide | |
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Record name | gamma-Decanolactone | |
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Record name | Decan-4-olide | |
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Record name | 4-Decanolide | |
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Record name | .GAMMA.-DECALACTONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method for producing natural gamma-decalactone?
A1: Natural GDL is primarily produced through the biotransformation of ricinoleic acid, the main component of castor oil, by specific microorganisms, particularly yeasts like Yarrowia lipolytica. [, , , , , , , ]
Q2: How does the yeast Yarrowia lipolytica convert ricinoleic acid into this compound?
A2: Y. lipolytica utilizes peroxisomal β-oxidation to degrade ricinoleic acid. This multi-step process involves four key enzymes and ultimately leads to the formation of 4-hydroxydecanoic acid, the direct precursor of GDL. [, , ]
Q3: Is the lactonization process, converting 4-hydroxydecanoic acid to GDL, fully understood?
A3: While the exact mechanism of lactonization remains unclear, research suggests it might occur both within the peroxisome and outside, possibly involving specific enzymes. [, ]
Q4: Does oxygen availability impact GDL production by Yarrowia lipolytica?
A4: Yes, oxygen plays a crucial role in GDL production. Adequate oxygen supply is essential for optimal β-oxidation enzyme activity and efficient biotransformation of ricinoleic acid. Studies have shown that varying dissolved oxygen concentrations can significantly affect GDL yield. [, , ]
Q5: Are there alternative microbial sources for GDL production besides Yarrowia lipolytica?
A5: Yes, other yeasts like Sporidiobolus salmonicolor, Pichia guilliermondii, and even the brown-rot basidiomycete Piptoporus soloniensis have been reported to produce GDL. [, , , , ]
Q6: Can the efficiency of GDL production be improved?
A6: Research exploring strain optimization through mutagenesis and genetic engineering aims to enhance GDL productivity. Additionally, optimizing culture conditions like pH, substrate concentration, and aeration, as well as employing techniques like fed-batch fermentation, can significantly improve yields. [, , , , ]
Q7: How does the accumulation of GDL affect the producing yeast cells?
A7: GDL can exhibit toxic effects on yeast cells at higher concentrations, potentially impacting cell growth and viability. This toxicity has been linked to interactions with cell membranes and alterations in membrane fluidity and permeability. []
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol.
Q9: What are the key spectroscopic characteristics of this compound?
A9: GDL can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help determine its structure and purity. [, , , , ]
Q10: Can the origin of this compound be determined analytically?
A10: Yes, Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) allows for the differentiation between synthetic and naturally-sourced GDL by analyzing stable isotope ratios, specifically δ2H and δ13C values. []
Q11: What are the primary applications of this compound?
A11: GDL is widely used as a flavoring agent in various food products, including beverages, candy, and baked goods, due to its pleasant peach-like aroma. It also finds application in the fragrance industry for perfumes and cosmetics. [, , ]
Q12: Are there any challenges associated with incorporating this compound into products?
A12: GDL's volatility and sensitivity to degradation during processing and storage can pose challenges. Microencapsulation techniques using carriers like maltodextrin and gum Arabic have been explored to enhance its stability and controlled release. []
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